Methyl 4-(trifluoromethyl)piperidine-4-carboxylate
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Overview
Description
Methyl 4-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)piperidine-4-carboxylate typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(trifluoromethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can influence enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)piperidine: Similar structure but without the ester group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-14-6(13)7(8(9,10)11)2-4-12-5-3-7/h12H,2-5H2,1H3 |
InChI Key |
HPSMEFWLEASCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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